molecular formula C10H14N2O3 B14745713 2,4-Dihydroxy-5-propan-2-ylbenzohydrazide CAS No. 943519-46-8

2,4-Dihydroxy-5-propan-2-ylbenzohydrazide

Cat. No.: B14745713
CAS No.: 943519-46-8
M. Wt: 210.23 g/mol
InChI Key: HXZWBWDTEOYIOQ-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-5-propan-2-ylbenzohydrazide is a phenolic hydrazide compound It is known for its unique chemical structure, which includes two hydroxyl groups and a hydrazide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-5-propan-2-ylbenzohydrazide can be synthesized using ethyl 2,4-dihydroxybenzoate and hydrazine hydrate as starting materials . The reaction typically involves the following steps:

    Esterification: Ethyl 2,4-dihydroxybenzoate is prepared by esterifying 2,4-dihydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid.

    Hydrazinolysis: The ester is then reacted with hydrazine hydrate under reflux conditions to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-5-propan-2-ylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced hydrazide derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

2,4-Dihydroxy-5-propan-2-ylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound’s hydrazide group allows it to form Schiff bases with aldehydes and ketones, making it useful in biochemical assays.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2,4-dihydroxy-5-propan-2-ylbenzohydrazide involves its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the hydrazide group can form covalent bonds with carbonyl-containing compounds. These interactions can affect the function of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxybenzoic acid hydrazide: Similar structure but lacks the propan-2-yl group.

    5,5′-(propane-2,2-diyl)bis(2-hydroxybenzaldehyde): Contains similar hydroxyl groups but different functional groups.

Uniqueness

2,4-Dihydroxy-5-propan-2-ylbenzohydrazide is unique due to the presence of both hydroxyl and hydrazide groups on the same benzene ring, along with the propan-2-yl substituent

Properties

CAS No.

943519-46-8

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2,4-dihydroxy-5-propan-2-ylbenzohydrazide

InChI

InChI=1S/C10H14N2O3/c1-5(2)6-3-7(10(15)12-11)9(14)4-8(6)13/h3-5,13-14H,11H2,1-2H3,(H,12,15)

InChI Key

HXZWBWDTEOYIOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)NN

Origin of Product

United States

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